molecular formula C9H12O2 B2574496 3-(1-Hydroxypropyl)phenol CAS No. 55789-02-1

3-(1-Hydroxypropyl)phenol

Cat. No.: B2574496
CAS No.: 55789-02-1
M. Wt: 152.193
InChI Key: ZWEWBWNQZUJOIF-UHFFFAOYSA-N
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Description

3-(1-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxypropyl group at the meta position

Mechanism of Action

While the specific mechanism of action for 3-(1-Hydroxypropyl)phenol is not mentioned in the search results, phenols in general are known to interact with proteins and other biological molecules through hydrogen bonding and other intermolecular interactions .

Safety and Hazards

3-(1-Hydroxypropyl)phenol should be handled with care. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .

Future Directions

While specific future directions for 3-(1-Hydroxypropyl)phenol were not found in the search results, phenolic compounds in general are gaining interest in various fields due to their diverse bioactivity. They are being studied for their potential applications in the treatment of various diseases and disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a hydroxypropyl group. For example, chlorobenzene can be fused with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide, which can then be reacted with 1-chloropropanol to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, where an aryl halide is coupled with a hydroxypropylboronic acid in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydroxypropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Electrophilic Substitution: Halogens, nitric acid, and sulfuric acid are common reagents for halogenation, nitration, and sulfonation, respectively.

Major Products:

    Oxidation: Para-benzoquinone

    Reduction: Hydroquinone

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1-hydroxypropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEWBWNQZUJOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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